molecular formula C8H7Br2FO B6314947 1,5-Dibromo-2-ethoxy-3-fluorobenzene CAS No. 1803776-18-2

1,5-Dibromo-2-ethoxy-3-fluorobenzene

Cat. No.: B6314947
CAS No.: 1803776-18-2
M. Wt: 297.95 g/mol
InChI Key: REVBKBWSFKIUPF-UHFFFAOYSA-N
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Description

1,5-Dibromo-2-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7Br2FO and a molecular weight of 297.95 g/mol . It is a derivative of benzene, where the benzene ring is substituted with two bromine atoms, one ethoxy group, and one fluorine atom. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dibromo-2-ethoxy-3-fluorobenzene can be synthesized through several methods. One common method involves the bromination of 2-ethoxy-3-fluorobenzene using bromine in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure selective bromination at the desired positions on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes using automated reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as distillation and recrystallization, further enhances the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

1,5-Dibromo-2-ethoxy-3-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,5-Dibromo-2-ethoxy-3-fluorobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-dibromo-2-ethoxy-3-fluorobenzene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromine atoms are replaced by nucleophiles, forming new bonds with the benzene ring. In coupling reactions, the compound forms new carbon-carbon bonds through the action of palladium catalysts, resulting in the formation of biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dibromo-2-ethoxy-3-fluorobenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both bromine and fluorine atoms, along with the ethoxy group, allows for diverse chemical transformations and applications in various fields of research and industry .

Properties

IUPAC Name

1,5-dibromo-2-ethoxy-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Br2FO/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVBKBWSFKIUPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1Br)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Br2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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